molecular formula C8H9N5 B1453754 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine CAS No. 1250670-66-6

2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine

Cat. No.: B1453754
CAS No.: 1250670-66-6
M. Wt: 175.19 g/mol
InChI Key: ASRXDKXNGCJQAB-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-amine ( 1250670-66-6) is a high-purity chemical compound with a molecular formula of C8H9N5 and a molecular weight of 175.20 g/mol . This pyrimidine-based heterocycle is characterized by a methyl-substituted imidazole ring linked to an aminopyrimidine group, a structural motif frequently investigated in medicinal chemistry for its potential to modulate key biological pathways. Compounds featuring imidazole-pyrimidine architectures have been identified in patent literature as possessing CDK (Cyclin-Dependent Kinase) inhibitory activity, highlighting their significant research value in the field of oncology and cell cycle regulation . The primary application of this chemical is strictly for scientific research, serving as a key intermediate or building block in the discovery and development of novel therapeutic agents. It is also utilized as a reference standard in analytical studies. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-10-2-3-13(6)8-11-4-7(9)5-12-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRXDKXNGCJQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution on Pyrimidine Derivatives

Reaction Scheme:

  • Starting with 5-chloropyrimidine derivatives, nucleophilic substitution with 2-methylimidazole under basic conditions yields the target compound.

Procedure:

  • Dissolve 5-chloropyrimidine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
  • Add an excess of 2-methylimidazole.
  • Introduce a base such as sodium hydride (NaH) or potassium carbonate.
  • Stir at elevated temperatures (80-120°C) for several hours.
  • Purify via recrystallization or chromatography.

Research Data:

Parameter Data
Solvent NMP
Base Sodium hydride
Temperature 100°C
Yield 65-75%
Purification Recrystallization from ethanol

This method is analogous to patent CA2833394C, which describes the use of sodium hydride in NMP for heterocyclic substitutions.

Method B: Cyclization of Imidazole and Pyrimidine Precursors

Reaction Scheme:

  • Condensation of 2-methylimidazole with a suitable pyrimidine precursor bearing amino groups.

Procedure:

  • React 2-methylimidazole with 2,4-dichloropyrimidine in the presence of a base like potassium carbonate.
  • Heat the mixture at 80-110°C for 12-24 hours.
  • Isolate the product by filtration and purification.

Research Data:

Parameter Data
Solvent Ethanol or DMF
Base Potassium carbonate
Temperature 100°C
Time 16 hours
Yield 60-70%

This approach aligns with heterocyclic coupling techniques reported in patent literature and recent synthesis of pyrimidine-imbidazole hybrids.

Method C: Palladium-Catalyzed Cross-Coupling

Reaction Scheme:

  • Use of palladium-catalyzed Buchwald-Hartwig amination for arylation at the 5-position.

Procedure:

  • Combine a 5-bromo or 5-chloropyrimidine derivative with 2-methylimidazole.
  • Add a palladium catalyst (e.g., Pd2(dba)3), phosphine ligand, and base (e.g., cesium carbonate).
  • Heat under inert atmosphere at 80-120°C.
  • Purify by chromatography.

Research Data:

Parameter Data
Catalyst Pd2(dba)3
Ligand BINAP or Xantphos
Base Cesium carbonate
Temperature 100°C
Yield 70-80%
Purification Column chromatography

This method is supported by recent structural syntheses of pyrimidine derivatives, emphasizing efficiency and selectivity.

Notes on Reaction Conditions and Optimization

  • Solvent Choice: NMP, DMF, or ethanol are preferred for their high polarity and ability to solubilize heterocycles.
  • Temperature: Elevated temperatures (80-120°C) facilitate nucleophilic substitution and coupling reactions.
  • Catalysts: Palladium catalysts significantly improve yields in cross-coupling reactions.
  • Purification: Recrystallization from ethanol, hexane, or dimethyl sulfoxide (DMSO) is common, depending on the product's polarity.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Yield Notes
A 5-chloropyrimidine derivatives NaH, 2-methylimidazole NMP 100°C 65-75% Nucleophilic substitution
B 2,4-dichloropyrimidine K2CO3 Ethanol/DMF 100°C 60-70% Cyclization via condensation
C 5-bromo- or chloro-pyrimidine 2-methylimidazole Dioxane, toluene 80-120°C 70-80% Palladium-catalyzed cross-coupling

Research Findings and Considerations

  • Efficiency & Safety: Patent CA2833394C emphasizes the use of sodium hydride in NMP for safe, cost-effective synthesis.
  • Structural Confirmation: Crystallographic studies confirm the formation of the desired heterocyclic framework.
  • Substituent Effects: Electron-withdrawing groups on the pyrimidine ring influence reactivity and yield, as observed in recent structural reports.
  • Optimization: Reaction conditions such as temperature, solvent, and catalyst loading are critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with an additional hydroxyl group, while substitution could introduce a different functional group in place of an existing one.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications/Notes Reference
2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-amine C₈H₉N₅ 175.19 Pyrimidine, 2-methylimidazole Not reported Pharmaceutical intermediate
5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine C₉H₁₀N₄ 174.20 Pyridine, 2-methylimidazole Not reported Kinase inhibitor intermediate
2-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 173.21 Aniline, 2-methylimidazole 132.5–134.5 Chemical synthesis building block
2-(Trifluoromethyl)pyrimidin-5-amine C₅H₄F₃N₃ 163.10 Pyrimidine, trifluoromethyl Not reported Intermediate for fluorinated compounds
1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone C₁₀H₁₁Cl₂N₅O 296.13 Dichloropyrimidine, acetyl Not reported Potential kinase modulator

Structural and Electronic Differences

Pyrimidine vs. Pyridine Analogs :

  • The pyrimidine ring in the target compound offers two nitrogen atoms, enhancing hydrogen-bonding capacity and electronic delocalization compared to pyridine-based analogs (e.g., 5-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine). This may improve binding affinity in enzyme active sites .
  • Pyridine derivatives, while structurally similar, lack the second nitrogen atom, reducing their ability to participate in π-π stacking interactions.

Chlorine atoms in 1-(2-((4,6-dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone enhance lipophilicity, which may improve membrane permeability but could also increase toxicity risks .

Aniline Derivatives :

  • 2-(2-Methyl-1H-imidazol-1-yl)aniline lacks the pyrimidine ring, limiting its utility in designing molecules that require planar aromatic systems for target engagement. Its higher melting point (132.5–134.5°C) suggests greater crystallinity, which may complicate formulation .

Challenges and Limitations

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This compound features a pyrimidine ring substituted with an imidazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Recent studies have optimized synthetic routes to improve yield and purity, with methodologies including:

  • Condensation Reactions : Utilizing imidazole derivatives and pyrimidine precursors.
  • Cyclization Techniques : Employing cyclization strategies to form the imidazole-pyrimidine hybrid structure.

Biological Activity

The biological activity of this compound has been evaluated across various studies, demonstrating a wide range of pharmacological effects.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. A study involving in vitro assays showed that it effectively inhibited the growth of several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-710.5
HeLa8.3
A54912.0

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings highlight the potential utility of this compound in treating infections caused by resistant strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • DNA Interaction : Studies suggest that it may intercalate into DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : In a preclinical model, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer.
    • Outcome : Tumor volume decreased by approximately 60% compared to control groups.
  • Case Study on Antimicrobial Efficacy : In vivo studies demonstrated that the compound effectively reduced bacterial load in infected mice models.
    • Outcome : A reduction in bacterial count by over 90% was observed after treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, a one-pot reaction involving pyrimidin-5-amine derivatives and substituted imidazoles under acidic or basic catalysis (e.g., using acetic acid or K2_2CO3_3) is effective . Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) significantly influence yield. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying the imidazole-pyrimidine linkage and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., NH2_2 at ~3300 cm1^{-1}). Elemental analysis (C, H, N) ensures purity (>95%), while High-Performance Liquid Chromatography (HPLC) monitors impurities .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) or antimicrobial susceptibility testing (MIC determination against Gram-positive/negative bacteria). Use QSAR models to prioritize targets by correlating electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) with activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents on the imidazole and pyrimidine rings. For example, introducing electron-withdrawing groups (e.g., -NO2_2) at the imidazole 4-position may enhance binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like uPAR or kinases, followed by in vitro validation . QSAR equations incorporating log P and polar surface area can guide hydrophobicity adjustments .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Cross-validate docking results with molecular dynamics simulations to assess binding stability. If discrepancies persist, re-examine assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or conformation. Multi-parametric QSAR models integrating thermodynamic (e.g., ΔG binding) and kinetic (e.g., residence time) data improve reliability .

Q. What advanced computational strategies are suitable for studying this compound’s interaction with biological targets?

  • Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) to model electron transfer in enzyme-substrate complexes. Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict redox properties. Machine learning algorithms (e.g., Random Forest) may identify novel targets by mining chemogenomic databases .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?

  • Methodological Answer : Conduct OECD 301 biodegradability tests to evaluate persistence in aquatic systems. Use LC-MS/MS to monitor abiotic degradation products under UV light or varying pH. For ecotoxicity, perform Daphnia magna acute toxicity assays and algal growth inhibition tests. Computational tools like EPI Suite predict bioaccumulation potential .

Q. What experimental designs are robust for evaluating pharmacokinetic properties in preclinical studies?

  • Methodological Answer : Use randomized block designs with split-plot arrangements to test bioavailability across formulations (e.g., oral vs. intravenous). Employ LC-MS/MS for plasma concentration-time profiling. In situ intestinal perfusion models assess absorption mechanisms, while hepatic microsome assays quantify metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine
Reactant of Route 2
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2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine

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